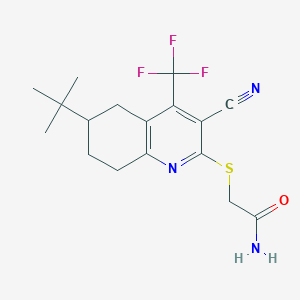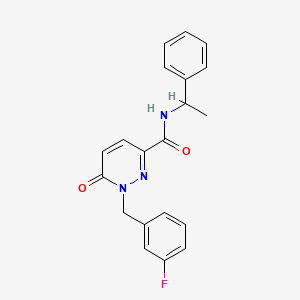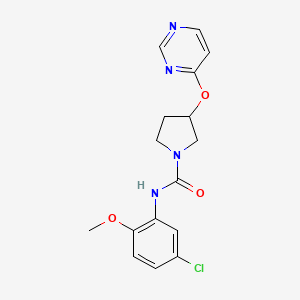
1-(2-Ethylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Ethylphenyl)ethan-1-amine” is a chemical compound with the CAS Number: 807265-50-5 . It has a molecular weight of 149.24 and is typically a colorless to yellow liquid .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of amines, which is an efficient method for the synthesis of tertiary and quaternary amines .Chemical Reactions Analysis
Amines like “this compound” can undergo a variety of chemical reactions. For instance, primary and secondary amines can react with acid chlorides to form amides . Tertiary amines can be alkylated to give quaternary ammonium salts .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Research has demonstrated the utility of 1-(2-Ethylphenyl)ethan-1-amine in catalysis and organic synthesis. For instance, the compound has been used in the study of base-induced elimination reactions, where its role in facilitating or influencing the reaction pathway in ionic liquids has been explored. Such studies highlight its potential in organic synthesis processes, especially in the creation of more efficient or environmentally benign reaction conditions (D’Anna et al., 2006). Additionally, its involvement in the facile coupling of pyrroles with amines suggests its utility in the synthesis of functionalized organic molecules, which could have implications for pharmaceutical synthesis and material science (Trofimov et al., 2007).
Corrosion Inhibition
A notable application of amine derivatives, including structures related to this compound, is in corrosion inhibition. The effectiveness of such compounds in protecting metal surfaces against corrosion has been assessed through computational studies, combining density functional theory (DFT) and molecular dynamics (MD) simulations. These studies offer insights into the adsorption behavior and inhibition mechanisms on steel surfaces, highlighting the potential of amine derivatives in enhancing the longevity and durability of metal components in industrial applications (Saha et al., 2018).
Environmental Applications
Amines and their derivatives have been explored for environmental applications, such as adsorption of volatile organic compounds (VOCs). Ethylene and phenylene bridged polysilsesquioxanes functionalized with amine groups have shown considerable affinity for adsorbing several organic compounds from the gas phase. This research suggests the potential of amine-functionalized materials in air purification and the removal of organic pollutants, contributing to cleaner environments and mitigating the impact of industrial activities (Da̧browski et al., 2007).
Materials Science
In materials science, the role of amines in the synthesis of novel materials has been studied. For example, the homogeneous hydrogenation of amides to amines using specific catalysts has implications for material synthesis, offering routes to new polymers and functional materials. This research expands the toolbox available for chemists and materials scientists in designing substances with desired properties for applications ranging from healthcare to electronics (Núñez Magro et al., 2007).
Mécanisme D'action
The mechanism of action of amines is not specific to “1-(2-Ethylphenyl)ethan-1-amine” and can vary depending on the context. For instance, in the body, certain amines act as neurotransmitters . In chemical reactions, amines can act as bases, accepting a proton to form a conjugate acid and raising the pH of the solution .
Propriétés
IUPAC Name |
1-(2-ethylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFXVXPZOBKNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2566594.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2566598.png)
![11-(3-chlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2566602.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2566603.png)
![[Piperidyl(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine](/img/structure/B2566604.png)
![N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566605.png)


![2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine](/img/structure/B2566610.png)

![Methyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566614.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2566616.png)
